4-(Boc-aminoethyloxy)benzonitrile

Description

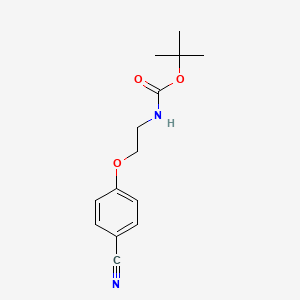

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(4-cyanophenoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-6-4-11(10-15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUFIJMRYINTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-(Boc-aminoethyloxy)benzonitrile" chemical properties

An In-Depth Technical Guide to 4-(Boc-aminoethyloxy)benzonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the rational design of complex molecular architectures is paramount. Success often hinges on the availability of versatile, high-quality chemical building blocks. This compound is one such pivotal intermediate, a bifunctional molecule expertly designed for synthetic utility. It incorporates a latent primary amine, protected by a tert-butyloxycarbonyl (Boc) group, and a chemically tractable benzonitrile moiety. This dual-handle nature makes it an invaluable scaffold, particularly in the synthesis of targeted therapies.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. Moving beyond a simple data sheet, this document offers insights into its physicochemical properties, provides robust, field-tested protocols for its synthesis and purification, and explores its reactivity and applications, most notably as a linker component in the burgeoning field of targeted protein degradation.

Part 1: Physicochemical Properties & Characterization

A thorough understanding of a molecule's physical and chemical properties is the foundation of its effective use. This section details the core attributes and the analytical "fingerprint" of this compound.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 919085-52-2 | [1][2] |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [1][2][3] |

| Molecular Weight | 262.31 g/mol | [1] |

| Common Synonyms | tert-butyl (2-(4-cyanophenoxy)ethyl)carbamate | |

| Canonical SMILES | CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C#N | [1] |

| Purity (Typical) | ≥98% | [2] |

Molecular Structure

The structure of this compound features three key domains: the Boc-protected amine, a flexible ethyloxy linker, and a rigid cyanophenyl group. This combination imparts a unique polarity profile that dictates its solubility and chromatographic behavior.

Caption: Molecular structure highlighting key functional domains.

Solubility Profile

While empirical data is sparse, a solubility profile can be predicted based on its structure. The molecule possesses both polar (carbamate, ether, nitrile) and non-polar (Boc group, aromatic ring) regions.

-

High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone.

-

Moderate Solubility: Methanol, Ethanol.

-

Low/Insoluble: Water, Hexanes, Diethyl Ether.[4]

Experimental Protocol: Solubility Determination

-

To 1 mg of this compound in a vial, add the test solvent dropwise (e.g., 100 µL increments).

-

Vortex for 30 seconds after each addition.

-

Observe for complete dissolution.

-

The approximate solubility can be calculated based on the volume of solvent required. This provides a practical basis for selecting solvents for reactions and chromatography.

Spectroscopic Profile: The Analytical "Fingerprint"

Spectroscopic analysis is critical for confirming the identity and purity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy The predicted ¹H and ¹³C NMR chemical shifts (in CDCl₃) are detailed below. These predictions are based on standard chemical shift values and analysis of similar structures.[5][6]

| ¹H NMR Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| (CH₃)₃C- | ~1.45 | singlet | 9H | Characteristic sharp signal of the Boc group. |

| -NH-CH₂- | ~3.60 | quartet | 2H | Coupled to both the NH proton and the adjacent CH₂. |

| -CH₂-O- | ~4.15 | triplet | 2H | Deshielded by the adjacent ether oxygen. |

| -NH- | ~5.10 | broad triplet | 1H | Signal may be broad; coupling may not be resolved. |

| Ar-H (ortho to -O) | ~6.95 | doublet | 2H | Shielded by the electron-donating ether group. |

| Ar-H (ortho to -CN) | ~7.60 | doublet | 2H | Deshielded by the electron-withdrawing nitrile group. |

| ¹³C NMR Assignment | Predicted δ (ppm) | Notes |

| (CH₃)₃C- | ~28.5 | |

| -NH-CH₂- | ~40.0 | |

| -CH₂-O- | ~66.5 | |

| (CH₃)₃C- | ~80.0 | Quaternary carbon of the Boc group. |

| C (ipso to -CN) | ~104.5 | |

| Ar-CH (ortho to -O) | ~115.0 | |

| C≡N | ~119.0 | |

| Ar-CH (ortho to -CN) | ~134.0 | |

| C=O (carbamate) | ~156.0 | |

| C (ipso to -O) | ~162.5 |

Infrared (IR) Spectroscopy IR spectroscopy is excellent for confirming the presence of the key functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (carbamate) | Stretch | 3400 - 3300 |

| C-H (sp³) | Stretch | 3000 - 2850 |

| C≡N (nitrile) | Stretch | 2230 - 2220 (sharp, medium intensity) |

| C=O (carbamate) | Stretch | 1715 - 1685 (strong intensity) |

| C-O (ether & ester) | Stretch | 1250 - 1050 |

Part 2: Synthesis & Purification

A reliable and scalable synthesis is crucial for any building block. The most direct and efficient route to this compound is a Williamson ether synthesis, a classic yet powerful transformation.

Synthetic Strategy: The Williamson Ether Synthesis Approach

This strategy involves the reaction of a phenoxide nucleophile with an alkyl electrophile. In this case, we generate the sodium salt of tert-butyl (2-hydroxyethyl)carbamate, which then displaces a halide from 4-halobenzonitrile in an SₙAr (Nucleophilic Aromatic Substitution) reaction. 4-Fluorobenzonitrile is often preferred over 4-chlorobenzonitrile due to the higher electronegativity of fluorine, which activates the aromatic ring more effectively towards nucleophilic attack.[7]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Causality: This protocol is designed for robustness. The use of sodium hydride (NaH) ensures irreversible deprotonation of the alcohol, creating a potent nucleophile. Anhydrous dimethylformamide (DMF) is an ideal polar aprotic solvent that solvates the sodium cation while leaving the alkoxide nucleophile highly reactive.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl (2-hydroxyethyl)carbamate (1.0 eq). Dissolve in anhydrous DMF (approx. 0.2 M).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: H₂ gas is evolved.

-

Activation: Allow the mixture to stir at 0°C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should contain the sodium alkoxide.

-

Addition: Add a solution of 4-fluorobenzonitrile (1.05 eq) in a small amount of anhydrous DMF to the flask.

-

Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup (Quench & Extract):

-

Cool the reaction to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification Protocol: A Self-Validating System

The crude product will contain the desired molecule along with mineral oil and potentially some unreacted starting material. Purification via flash column chromatography is required.

-

Column Preparation: Pack a silica gel column.

-

Elution: Load the crude material onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate). The product is moderately polar and should elute well within this range.

-

Fraction Collection: Collect fractions and analyze by TLC.

-

Validation: Combine the pure fractions (identified by a single spot on TLC) and concentrate under reduced pressure to yield this compound as a white solid or viscous oil. Confirm identity and purity (>98%) using NMR spectroscopy as detailed in Part 1.

Part 3: Chemical Reactivity & Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its two terminal functional groups.

The Dual-Handle Nature of the Molecule

-

The Boc-Protected Amine: This is a stable protecting group that can be selectively removed under acidic conditions to reveal a primary amine. This amine is a potent nucleophile, ready for amide bond formation, reductive amination, or arylation.

-

The Benzonitrile: This group is relatively inert to many reaction conditions but can be transformed, most commonly via reduction to a primary benzylamine. Benzonitrile derivatives are pivotal building blocks in pharmaceuticals.[8]

Key Transformations

Protocol 1: Boc Group Deprotection

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

-

Stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.

-

Concentrate the mixture under reduced pressure. The resulting product is the TFA salt of 4-(2-aminoethoxy)benzonitrile. It can be neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.

Protocol 2: Nitrile Group Reduction

-

In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in ethanol or methanol.[8]

-

Add a catalytic amount of Raney Nickel or 10% Palladium on Carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (H₂, 50-100 psi).

-

Stir vigorously at room temperature or with gentle heating (40°C) for 12-24 hours.

-

Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield tert-butyl (2-(4-(aminomethyl)phenoxy)ethyl)carbamate.

Core Application: A Linker in Targeted Protein Degradation

The most prominent application of this molecule is as a building block for linkers used in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the degradation of the target protein.[2]

This compound provides a common "phenyl-ether" core for these linkers. The synthetic sequence typically involves:

-

Coupling a ligand for the E3 ligase (e.g., pomalidomide) to the deprotected amine end.

-

Reducing the nitrile to a benzylamine.

-

Coupling a ligand for the target protein of interest to the newly formed benzylamine.

Caption: Conceptual workflow for PROTAC synthesis using the title compound.

Part 4: Safety, Handling, & Storage

Proper handling and storage are essential for user safety and to maintain the integrity of the chemical.

-

Hazard Assessment: While no specific SDS is available, related structures suggest potential hazards. Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9] May cause respiratory irritation.[9]

-

Recommended Handling Procedures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[10]

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage & Stability:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

For long-term storage, keeping under an inert atmosphere (N₂ or Ar) is recommended to prevent potential degradation from atmospheric moisture or oxygen.

-

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed tool for the modern synthetic chemist. Its well-defined structure, predictable reactivity, and orthogonal functional handles make it an exceptionally valuable building block. As demonstrated, its role in constructing sophisticated molecules like PROTACs underscores its importance in advancing the frontiers of drug discovery. By understanding its properties and employing the robust protocols outlined in this guide, researchers can confidently and efficiently integrate this versatile scaffold into their synthetic programs, accelerating the development of next-generation therapeutics.

References

-

CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

-

BOJNSCI. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Boc-aminomethyl-benzonitrile. Retrieved from [Link]

-

CDMS.net. (2025). Safety Data Sheet. Retrieved from [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

-

LabSolutions. (n.d.). 4-(Boc-amino)benzonitrile. Retrieved from [Link]

-

Biological Magnetic Resonance Bank (BMRB). (n.d.). Benzonitrile at BMRB. Retrieved from [Link]

- Google Patents. (2007). US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates.

Sources

- 1. biosynth.com [biosynth.com]

- 2. calpaclab.com [calpaclab.com]

- 3. splendidlab.in [splendidlab.in]

- 4. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Boc-aminomethyl-benzonitrile | C13H16N2O2 | CID 10799583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to 4-(Boc-aminoethyloxy)benzonitrile (CAS 919085-52-2): Synthesis, Characterization, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 4-(Boc-aminoethyloxy)benzonitrile, a key molecular building block in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, characteristic reactivity, and strategic applications, particularly its role as a versatile linker in the development of targeted therapeutics.

Introduction: The Strategic Value of a Bifunctional Building Block

Benzonitrile derivatives are foundational scaffolds in pharmaceutical development, present in over 30 approved drugs and numerous clinical candidates.[1] The nitrile group is metabolically robust and serves as an excellent hydrogen bond acceptor or a precursor to other functional groups, mimicking carbonyls in biological interactions.[1]

This compound (CAS: 919085-52-2) emerges as a particularly valuable reagent by integrating three critical chemical motifs into a single molecule:

-

A Benzonitrile Moiety: Provides a stable aromatic core and a synthetically versatile nitrile group.

-

A Boc-Protected Amine: A stable, masked primary amine that can be selectively deprotected under acidic conditions to serve as a key nucleophilic handle for subsequent chemical modifications.

-

An Ethyloxy Linker: A flexible, hydrophilic spacer that provides appropriate distancing between two points of a larger molecule, a crucial feature in designing molecules like PROTACs (Proteolysis Targeting Chimeras) and other targeted covalent inhibitors.

This unique combination makes it a sought-after intermediate for constructing complex molecules where precise spatial orientation and phased synthesis are paramount.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While direct experimental spectra are not widely published, the expected spectroscopic characteristics can be reliably predicted based on its functional groups.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 919085-52-2 | [2][3] |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [2][3][4] |

| Molecular Weight | 262.31 g/mol | [3][4] |

| Canonical SMILES | CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C#N | [3] |

| Appearance | Typically a white to off-white solid | [5] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks / Signals | Rationale |

| ¹H NMR | δ ~8.0-7.6 (d, 2H), ~7.2-6.9 (d, 2H), ~5.0 (br s, 1H), ~4.2 (t, 2H), ~3.6 (q, 2H), ~1.4 (s, 9H) | Aromatic protons in a para-substituted pattern; NH proton of the carbamate; methylene protons adjacent to the oxygen and nitrogen, respectively; and the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | δ ~161, ~156, ~134, ~119, ~115, ~80, ~68, ~40, ~28 | Aromatic carbons, nitrile carbon, carbamate carbonyl, quaternary carbon of the Boc group, ether and amine methylene carbons, and the methyl carbons of the Boc group. |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~2980 (C-H stretch), ~2230 (C≡N stretch), ~1690 (C=O stretch), ~1510 (Aromatic C=C), ~1250 (C-O stretch) | Characteristic vibrations for the carbamate N-H, alkyl C-H, nitrile, carbamate carbonyl, aromatic ring, and ether linkages, respectively. |

| Mass Spec (EI) | m/z 262 [M]⁺, 206 [M-C₄H₈]⁺, 162 [M-Boc]⁺, 146, 116 | Molecular ion peak, loss of isobutylene, loss of the entire Boc group, and subsequent fragmentations. |

Synthesis and Purification

The most direct and common method for preparing this compound is via a Williamson ether synthesis. This reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.

Causality of Experimental Choices:

-

Reactants: 4-Hydroxybenzonitrile is chosen as the phenolic component, and tert-butyl (2-bromoethyl)carbamate provides the Boc-protected aminoethyl linker.[6] The bromo- leaving group is sufficiently reactive for this Sₙ2 reaction.

-

Base: Potassium carbonate (K₂CO₃) is a mild, inexpensive inorganic base, ideal for deprotonating the phenol without hydrolyzing the nitrile or carbamate.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is used to dissolve the ionic intermediates (phenoxide) and facilitate the Sₙ2 reaction mechanism.

-

Purification: Column chromatography is effective for removing unreacted starting materials and any potential O- vs. N-alkylation side products from the carbamate. Recrystallization can be used for further purification if a suitable solvent system is found.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and DMF (approx. 0.2 M concentration).

-

Addition: Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) to the stirring mixture.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of 4-hydroxybenzonitrile.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

Chemical Reactivity and Synthetic Utility

The utility of this molecule stems from the orthogonal reactivity of its key functional groups.

Caption: Key synthetic transformations of this compound.

Boc Group Deprotection (Self-Validating Protocol)

This is the most common and critical transformation, unmasking the primary amine for further elaboration.

-

Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Validation: Monitor the reaction by TLC. The product spot should be much more polar (lower Rf) than the starting material. A simple validation is to spot the reaction mixture on a TLC plate, expose it to ammonia vapor to neutralize the acid, and confirm the disappearance of the starting material.

-

Workup: Concentrate the mixture under reduced pressure. The resulting TFA salt can often be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted to yield the free amine.

Transformations of the Nitrile Group

The nitrile group offers two primary transformation pathways critical for drug design:

-

Reduction: The nitrile can be reduced to a primary benzylamine. Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a common method for this transformation.[7] This introduces a basic amine that can participate in salt bridge interactions with biological targets.

-

Hydrolysis: Under basic or acidic conditions, the nitrile can be hydrolyzed to a carboxylic acid.[7] This converts a hydrogen bond acceptor into a hydrogen bond donor and a potential anionic center.

Applications in Drug Discovery: A Versatile Linker

The primary application of this compound is as a heterobifunctional linker, particularly in the synthesis of PROTACs and molecular glues.[4] Its structure allows for the connection of two different molecular entities with precise spatial control.

Conceptual Application:

-

The Boc-protected amine is deprotected.

-

The resulting free amine is coupled (e.g., via amide bond formation) to a ligand for a target protein (Protein of Interest, POI).

-

The nitrile end of the molecule can be used as an anchor point itself or can be chemically transformed (e.g., reduced to an amine) and then coupled to a second ligand, often one that binds to an E3 ubiquitin ligase.

Caption: Conceptual use as a linker in PROTAC synthesis.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves (inspect before use), and a lab coat.[8]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed to protect from moisture.[8]

-

Hazards: May cause an allergic skin reaction.[8] Like many benzonitrile derivatives, it should be treated as harmful if swallowed or in contact with skin.[11] Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen cyanide.[10]

-

First Aid: In case of skin contact, wash off with soap and plenty of water.[8] In case of eye contact, flush with water.[8] If inhaled, move the person to fresh air.[8] If swallowed, rinse mouth with water and consult a physician.[8] Always show the Safety Data Sheet (SDS) to attending medical personnel.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed tool for advanced drug discovery. Its pre-installed, orthogonally protected functional groups and built-in linker moiety streamline the synthesis of complex, multi-component therapeutics. For researchers in medicinal chemistry, understanding the properties and reactivity of this building block is essential for the rational design and efficient construction of the next generation of targeted pharmaceuticals.

References

- Safety Data Sheet. (n.d.).

- tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5. (n.d.). Chemsrc.

- SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.

- SAFETY DATA SHEET. (2024, March 7). Sigma-Aldrich.

- SAFETY DATA SHEET. (2021, December 25). Fisher Scientific.

- 919085-52-2 this compound. (n.d.). King-Pharm.

- This compound | 919085-52-2. (n.d.). Sigma-Aldrich.

- 919085-52-2,4-(Boc-氨基乙氧基)苯腈. (n.d.). Shaoyuan.

- This compound | 919085-52-2. (n.d.). Biosynth.

- CAS 919085-52-2 this compound achat. (n.d.). Guidechem.

- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (2025, December). BenchChem.

- SAFETY DATA SHEET. (2025, March 10). BLD Pharmatech.

- This compound, min 98%, 1 gram. (n.d.). CP Lab Safety.

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 919085-52-2 this compound [chemsigma.com]

- 3. biosynth.com [biosynth.com]

- 4. calpaclab.com [calpaclab.com]

- 5. guidechem.com [guidechem.com]

- 6. tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5 | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

"4-(Boc-aminoethyloxy)benzonitrile" structure and IUPAC name

An In-Depth Technical Guide to 4-(Boc-aminoethyloxy)benzonitrile: Synthesis, Characterization, and Application

Introduction: The Versatility of the Benzonitrile Scaffold

Benzonitrile derivatives are fundamental building blocks in the landscape of modern medicinal chemistry and materials science.[1] Characterized by a cyano (-C≡N) group attached to a benzene ring, these compounds serve as versatile intermediates in the synthesis of a multitude of pharmaceuticals.[2] The nitrile moiety is a unique functional group; it is a powerful electron-withdrawing group that can modulate the electronic properties of the aromatic ring, and it can act as a bioisostere for carbonyl groups or as a hydrogen bond acceptor, engaging in critical interactions with biological targets.[2] The introduction of various substituents onto the benzonitrile core allows for the fine-tuning of a molecule's physicochemical properties, reactivity, and biological activity.

This guide focuses on a particularly useful derivative: This compound . This molecule incorporates three key structural features: a para-substituted benzonitrile ring, a stable ether linkage, and a primary amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This strategic combination makes it a highly valuable intermediate for introducing a protected primary amine via an ether linkage, a common motif in drug candidates. This document provides a comprehensive overview of its structure, a detailed protocol for its synthesis, its spectroscopic signature, and its applications for professionals in drug discovery and chemical development.

PART 1: Molecular Structure and Physicochemical Properties

The structural identity and key properties of this compound are fundamental to its application in synthesis.

Chemical Structure and IUPAC Name

The molecule consists of a 4-cyanophenol core connected via an ether linkage to a 2-aminoethanol unit, where the amino group is protected as a tert-butyl carbamate.

-

Common Name : this compound

-

Systematic IUPAC Name : tert-butyl (2-(4-cyanophenoxy)ethyl)carbamate

-

CAS Number : 919085-52-2[3]

-

Molecular Formula : C₁₄H₁₈N₂O₃[3]

Below is a diagram illustrating the chemical structure.

Caption: Structure of tert-butyl (2-(4-cyanophenoxy)ethyl)carbamate.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 262.31 g/mol | [3] |

| Appearance | White to yellow solid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | Store at +4°C in a dry, inert atmosphere | [4] |

PART 2: Synthesis and Purification

The synthesis of this compound is most reliably achieved via a Williamson ether synthesis. This method involves the nucleophilic substitution of a halide by an alkoxide, a cornerstone reaction in organic synthesis. The rationale for this approach is its high efficiency and the ready availability of the starting materials: 4-cyanophenol and a suitable N-Boc protected 2-aminoethyl halide.

Synthetic Workflow Diagram

The overall synthetic process is depicted below, starting from commercially available precursors.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of the title compound on a laboratory scale, based on well-established Williamson ether synthesis methodologies for analogous compounds.[2][5]

Objective: To synthesize tert-butyl (2-(4-cyanophenoxy)ethyl)carbamate from 4-cyanophenol and tert-butyl (2-bromoethyl)carbamate.

Materials:

-

4-Cyanophenol (1.0 eq)

-

tert-butyl (2-bromoethyl)carbamate (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq) and anhydrous acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The suspension is stirred vigorously at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Alkylation: Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 82°C) and maintain under an inert atmosphere (e.g., Nitrogen or Argon) for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup - Filtration: After the reaction is complete (as indicated by the consumption of 4-cyanophenol), cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with a small amount of acetonitrile.

-

Workup - Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). This step removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a white solid.

Self-Validation and Causality:

-

Choice of Base: Anhydrous K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not strong enough to cause unwanted side reactions like hydrolysis of the nitrile or carbamate.[5]

-

Choice of Solvent: Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation without interfering with the nucleophile.

-

Excess Reagent: A slight excess of the alkylating agent (tert-butyl (2-bromoethyl)carbamate) is used to ensure complete consumption of the more valuable 4-cyanophenol.

-

Aqueous Workup: The washing steps are crucial to remove inorganic byproducts and any unreacted phenoxide, ensuring a cleaner crude product for chromatography.

PART 3: Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the Boc group, the ethyl linker, and the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-butyl (CH₃)₃ | ~1.45 | singlet (s) | 9H | Characteristic sharp singlet for the nine equivalent protons of the Boc group.[6][7] |

| -CH₂-N- | ~3.55 | quartet (q) or multiplet (m) | 2H | Methylene group adjacent to the nitrogen of the carbamate. Broadened by coupling to both the adjacent CH₂ and the NH proton. |

| -CH₂-O- | ~4.15 | triplet (t) | 2H | Methylene group adjacent to the electron-withdrawing phenoxy oxygen, resulting in a downfield shift. |

| -NH- | ~5.10 | broad singlet (br s) or triplet (t) | 1H | Carbamate proton, often broad. May show coupling to the adjacent CH₂. |

| Aromatic (H ortho to -O) | ~6.95 | doublet (d) | 2H | Protons on the benzene ring ortho to the electron-donating ether group, shielded and shifted upfield. |

| Aromatic (H ortho to -CN) | ~7.60 | doublet (d) | 2H | Protons on the benzene ring ortho to the electron-withdrawing nitrile group, deshielded and shifted downfield. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides complementary information, confirming the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| tert-butyl CH₃ | ~28.3 | Characteristic signal for the methyl carbons of the Boc group.[6] |

| -C H₂-N- | ~40.5 | Methylene carbon attached to the nitrogen. |

| -C H₂-O- | ~66.5 | Methylene carbon attached to the phenoxy oxygen. |

| tert-butyl C (CH₃)₃ | ~79.5 | Quaternary carbon of the Boc group.[6] |

| C-CN (ipso) | ~104.5 | Aromatic carbon bearing the nitrile group, shifted upfield by the para-ether group. |

| C-O (ipso) | ~161.5 | Aromatic carbon bearing the ether oxygen. |

| Aromatic CH (ortho to -O) | ~115.0 | Aromatic carbons ortho to the ether group. |

| Aromatic CH (ortho to -CN) | ~134.0 | Aromatic carbons ortho to the nitrile group. |

| -C ≡N | ~119.0 | Nitrile carbon. |

| -C =O | ~156.0 | Carbonyl carbon of the Boc group.[7] |

PART 4: Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The Boc-protected amine and the nitrile group can be selectively transformed, and the electron-rich aromatic ring can participate in further reactions.

Reactivity Profile

The electronic nature of the substituents governs the molecule's reactivity. The para-alkoxy group is electron-donating, while the nitrile group is electron-withdrawing.

Caption: Key chemical transformations of this compound.

-

Boc Deprotection: The Boc group is the most labile functionality, readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in dioxane) to unmask the primary amine. This selective deprotection leaves the rest of the molecule intact, allowing for subsequent functionalization of the amine (e.g., acylation, alkylation, sulfonylation).

-

Nitrile Group Transformations: The nitrile can be reduced to a primary amine (e.g., using catalytic hydrogenation with Raney Nickel or chemical reduction with LiAlH₄) or hydrolyzed to a carboxylic acid under harsh basic or acidic conditions.[1] These transformations are less common while the Boc group is present but are viable synthetic routes.

-

Aromatic Ring Reactivity: The powerful electron-donating effect of the para-alkoxy group activates the aromatic ring towards electrophilic aromatic substitution (e.g., halogenation, nitration) at the positions ortho to the ether linkage.[1]

Application as a Synthetic Intermediate

The primary application of this compound is as a bifunctional linker in the synthesis of complex molecules, particularly in drug discovery. After deprotection of the Boc group to yield 4-(2-aminoethoxy)benzonitrile[4], the resulting primary amine serves as a key handle for introducing the benzonitrile pharmacophore into a larger molecular scaffold. For example, the deprotected intermediate is a precursor for synthesizing molecules used in the development of prokinetic agents, where the benzonitrile moiety is a key structural feature.[5] The ability to introduce a flexible two-carbon linker with a terminal amine provides medicinal chemists with a reliable tool for structure-activity relationship (SAR) studies, allowing for the exploration of optimal binding interactions within a target protein.

Conclusion

This compound, or tert-butyl (2-(4-cyanophenoxy)ethyl)carbamate, is a well-defined and highly useful chemical building block. Its structure provides a stable platform for introducing a protected primary amine via an ether linkage to a benzonitrile core. The synthetic route to this compound is robust and scalable, relying on the classic Williamson ether synthesis. Its predictable spectroscopic properties allow for straightforward characterization, and its differential reactivity enables its use in complex, multi-step synthetic strategies. For researchers in drug discovery and development, this compound represents a valuable and versatile tool for the rational design and synthesis of novel therapeutic agents.

References

- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.

- Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from rsc.

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.

- Loog, O., & Mäeorg, U. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.

- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. Retrieved from chemicalbook.com/spectrumen-4248-19-5_13cnmr.htm

- BenchChem. (2025). Application Notes and Protocols: The Use of tert-Butyl (2-(benzylamino)ethyl)carbamate in Complex Molecule Synthesis. Retrieved from benchchem.

- Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Retrieved from researchgate.

- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). Royal Society of Chemistry. Retrieved from pubs.rsc.org/en/content/articlepdf/2016/ra/c6ra06406j

- BenchChem Technical Support Team. (2025, December). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. BenchChem. Retrieved from benchchem.com/uploads/Unraveling-the-Reactivity-of-Benzonitrile-Derivatives-A-Comparative-Analysis-for-Drug-Discovery-and-Organic-Synthesis.pdf

- Wiley. (n.d.). Tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate. SpectraBase. Retrieved from spectrabase.com/spectrum/Jca0fFtoEIK

- Biosynth. (n.d.). This compound | 919085-52-2. Retrieved from biosynth.com/p/ULB08552/4-boc-aminoethyloxy-benzonitrile

- Xu, F., et al. (2014). tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o674.

- Telvekar, V. N. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 21(3), 325. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC6273499/

- Sigma-Aldrich. (n.d.). 4-(2-Aminoethoxy)benzonitrile. Retrieved from sigmaaldrich.com/US/en/product/acc/ac5372910316

- Omar, Y. M., Santucci, G., & Afarinkia, K. (2022). tert-Butyl(2-oxo-2 H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5666.

- BenchChem. (n.d.). 4-[2-(Dimethylamino)ethoxy]benzonitrile.

- PubChemLite. (2025). 4-((4-ethoxybenzylidene)amino)benzonitrile (C16H14N2O). Retrieved from pubchemlite.com/compound/4-((4-ethoxybenzylidene)amino)benzonitrile

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC2988113/

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(2-Aminoethoxy)benzonitrile | 67333-09-9 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Navigating Chemical Space: A Technical Guide to 4-(Boc-aminoethyloxy)benzonitrile

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex molecular architectures. 4-(Boc-aminoethyloxy)benzonitrile, a versatile synthetic intermediate, has emerged as a key player in this field. This technical guide provides a comprehensive overview of this compound, delving into its chemical identity, synthesis, characterization, and critical applications, with a particular focus on its role in the development of targeted therapeutics. By offering detailed experimental protocols, mechanistic insights, and a survey of its utility, this document aims to equip researchers with the knowledge to effectively leverage this valuable chemical tool.

Chemical Identity and Nomenclature

This compound is a bifunctional organic molecule that incorporates a benzonitrile moiety and a Boc-protected amino group connected by an ethyl ether linkage. This unique combination of functional groups makes it a valuable precursor in multi-step synthetic sequences.

Systematic and Alternative Names:

To ensure clarity and facilitate comprehensive literature searches, it is essential to be familiar with the various synonyms for this compound.

| Name Type | Name |

| Common Name | This compound |

| IUPAC Name | tert-butyl (2-(4-cyanophenoxy)ethyl)carbamate |

| CAS Number | 919085-52-2 |

Molecular Structure and Properties:

| Property | Value |

| Molecular Formula | C₁₄H₁₈N₂O₃ |

| Molecular Weight | 262.31 g/mol |

| Appearance | White to off-white solid |

Synthesis of this compound: A Tale of Two Reactions

The synthesis of this compound is typically achieved through nucleophilic substitution reactions, with the Williamson ether synthesis and the Mitsunobu reaction being the most prevalent and effective methods. The choice between these two powerful reactions often depends on the specific starting materials, desired reaction conditions, and scale of the synthesis.

The Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a robust and widely used method for forming ethers. In the context of synthesizing this compound, this reaction involves the deprotonation of 4-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile to displace a leaving group on a Boc-protected ethanolamine derivative.

Reaction Causality: The reaction is driven by the formation of a stable ether bond and an inorganic salt byproduct. The use of a strong base is crucial to deprotonate the weakly acidic phenolic hydroxyl group, thereby generating a potent nucleophile. The choice of an appropriate leaving group on the electrophile (e.g., tosylate, mesylate, or a halide) is critical for ensuring an efficient Sₙ2 reaction.

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol:

Materials:

-

4-Hydroxybenzonitrile

-

tert-butyl (2-bromoethyl)carbamate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

The Mitsunobu Reaction: A Mild and Versatile Alternative

The Mitsunobu reaction offers a powerful and often milder alternative for the formation of the ether linkage, particularly when dealing with sensitive functional groups.[1][2] This reaction facilitates the condensation of an alcohol (in this case, tert-butyl (2-hydroxyethyl)carbamate) with a nucleophile (4-hydroxybenzonitrile) in the presence of a phosphine reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1][2]

Reaction Causality: The reaction proceeds through the activation of the alcohol by the phosphine and azodicarboxylate to form an alkoxyphosphonium salt, which is a highly reactive intermediate. The phenoxide, generated in situ, then displaces the activated hydroxyl group in an Sₙ2 fashion. A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral substrate used here.

Caption: Mitsunobu Reaction Workflow.

Detailed Experimental Protocol:

Materials:

-

4-Hydroxybenzonitrile

-

tert-butyl (2-hydroxyethyl)carbamate (Boc-ethanolamine)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-hydroxybenzonitrile (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere, add tert-butyl (2-hydroxyethyl)carbamate (1.0 eq).

-

Slowly add DIAD (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Spectroscopic Characterization

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below.

¹H NMR (Proton NMR) Data (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.60 | Doublet | 2H | Ar-H (ortho to -CN) |

| ~ 6.95 | Doublet | 2H | Ar-H (ortho to -O) |

| ~ 5.00 | Broad Singlet | 1H | NH |

| ~ 4.15 | Triplet | 2H | O-CH₂ -CH₂ |

| ~ 3.60 | Quartet | 2H | CH₂-CH₂ -NH |

| ~ 1.45 | Singlet | 9H | C(CH₃ )₃ |

¹³C NMR (Carbon-13) NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~ 161.0 | Ar-C -O |

| ~ 156.0 | C =O (carbamate) |

| ~ 134.0 | Ar-C H (ortho to -CN) |

| ~ 119.0 | C ≡N |

| ~ 115.0 | Ar-C H (ortho to -O) |

| ~ 104.0 | Ar-C -CN |

| ~ 80.0 | C (CH₃)₃ |

| ~ 67.0 | O-C H₂-CH₂ |

| ~ 40.0 | CH₂-C H₂-NH |

| ~ 28.5 | C(C H₃)₃ |

3.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium, Sharp | N-H stretch (carbamate) |

| 2970 - 2990 | Medium | C-H stretch (aliphatic) |

| 2220 - 2240 | Strong, Sharp | C≡N stretch (nitrile) |

| 1690 - 1710 | Strong, Sharp | C=O stretch (carbamate) |

| 1600 - 1610 | Medium | C=C stretch (aromatic) |

| 1240 - 1260 | Strong | C-O stretch (ether) |

| 1160 - 1180 | Strong | C-O stretch (carbamate) |

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 263.14 | [M+H]⁺ |

| 207.09 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 163.08 | [M - Boc + H]⁺ |

| 146.06 | [M - Boc-NH-CH₂ + H]⁺ |

Applications in Drug Discovery and Development

The strategic placement of a protected amine and a versatile nitrile group makes this compound a highly valuable building block in drug discovery. The nitrile group can serve as a precursor to other functional groups such as amines, carboxylic acids, or tetrazoles, or it can act as a key pharmacophoric element itself, participating in hydrogen bonding or other interactions with biological targets.[3] The Boc-protected amine allows for the selective introduction of this moiety into a molecule, with the protecting group being readily removed under acidic conditions to reveal a primary amine for further functionalization.

Role in the Synthesis of PROTAC Linkers

A prominent application of this compound and its analogs is in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs).[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6] The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase in the ternary complex.[7]

The structure of this compound provides a pre-organized fragment that can be readily incorporated into PROTAC linkers. After deprotection of the Boc group, the resulting primary amine can be coupled to a warhead that binds to the target protein or to a ligand for the E3 ligase. The benzonitrile moiety can be further elaborated or can serve as a rigid structural element within the linker.

Caption: General workflow for the use of this compound in PROTAC synthesis.

Experimental Protocol: Boc-Deprotection

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine, 4-(2-aminoethyloxy)benzonitrile, which can be used in the next step without further purification.

Conclusion

This compound stands as a testament to the power of well-designed synthetic building blocks in accelerating drug discovery. Its straightforward synthesis, well-defined spectroscopic properties, and versatile reactivity make it an invaluable tool for medicinal chemists. As the field of targeted protein degradation and other advanced therapeutic modalities continues to evolve, the demand for such strategically functionalized intermediates is poised to grow, solidifying the importance of this compound in the modern synthetic chemist's toolbox.

References

- MedChemExpress. tert-Butyl (4-((tert-butoxycarbonyl)amino)phenethyl)carbamate | PROTAC Linker. MedChemExpress Website.

- BLDpharm. Application of Linkers in Chemical Biology. BLDpharm Website. 2021.

- Royal Society of Chemistry.

- MedChemExpress. tert-Butyl N-[2-(aminooxy)ethyl]carbamate | PROTAC Linker. MedChemExpress Website.

- Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal Website.

- Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020.

- Organic Syntheses. A general procedure for Mitsunobu inversion of sterically hindered alcohols. Org. Synth. 1998, 75, 1.

- Google Patents. Processes and intermediates for preparing a medicament. US20140275126A1.

- Shafi, S., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini Rev Org Chem. 2020.

- Google Patents. Process for making benzoxazepin compounds. EP 3404032 B1.

- Ciulli, A., et al. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. J. Med. Chem. 2019.

- Organic Syntheses. Carbamic acid, tert-butyl ester. Org. Synth. 1964, 44, 15.

- BenchChem. A Comparative Guide to the Spectral Data of tert-Butyl (2-(benzylamino)ethyl)

- Google Patents.

- Asakura, T., et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Int. J. Mol. Sci. 2018.

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. 2005.

- Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry Website.

- Google Patents. process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. US20100210845A1.

- Meanwell, N. A. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. J. Med. Chem. 2018.

Sources

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-(Boc-aminoethyloxy)benzonitrile: A Versatile Linker and Building Block in Modern Organic Synthesis

Abstract

In the landscape of modern drug discovery and organic synthesis, the strategic design of molecular building blocks is paramount. 4-(Boc-aminoethyloxy)benzonitrile has emerged as a highly valuable and versatile intermediate, prized for its unique trifunctional architecture. This guide provides an in-depth technical exploration of its synthesis, core reactivity, and pivotal role as a linker, particularly in the development of targeted protein degraders. We will delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of a Trifunctional Scaffold

This compound, with the chemical formula C₁₄H₁₈N₂O₃, is a bifunctional molecule featuring three distinct reactive sites: a Boc-protected primary amine, a terminal nitrile group, and an aromatic phenyl ring connected via a flexible ether linkage.[1][2] This specific arrangement is not a coincidence of synthesis but a deliberate design that offers orthogonal chemical handles, making it an ideal building block for constructing complex molecular architectures.[3][]

Its primary significance lies in its application as a linker element in molecules designed to bridge two distinct biological entities or functional domains. The Boc-protected amine provides a stable but readily cleavable point of attachment, while the benzonitrile moiety offers a robust handle for further elaboration or can act as a key pharmacophoric element itself.[5] This has led to its classification as a "Protein Degrader Building Block," highlighting its utility in constructing molecules like Proteolysis Targeting Chimeras (PROTACs).[2]

Physicochemical Properties and Spectroscopic Profile

Accurate identification is the foundation of sound chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 919085-52-2 | [1][2] |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [1] |

| Molecular Weight | 262.31 g/mol | [1] |

| Appearance | Typically an off-white to beige solid | [6] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. | [6] |

Spectroscopic Data (Predicted & Analog-Based)

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm, 9H), methylene protons of the ethoxy chain (triplets, ~3.5-4.2 ppm, 4H), aromatic protons (doublets, ~7.0 and ~7.6 ppm, 4H), and the N-H proton (broad singlet, ~5.0 ppm, 1H). |

| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm, C(CH₃)₃; ~80 ppm, C(CH₃)₃), ethoxy carbons (~40, ~67 ppm), aromatic carbons (~115-162 ppm), and the nitrile carbon (~119 ppm). |

| IR (Infrared) | Characteristic absorptions for N-H stretching (~3350 cm⁻¹), C-H stretching (~2980 cm⁻¹), the nitrile C≡N stretch (~2230 cm⁻¹, strong), the Boc carbonyl C=O stretch (~1690 cm⁻¹), and aromatic C=C stretching (~1600, 1500 cm⁻¹). |

| Mass Spec (MS) | Expected molecular ion [M]⁺ at m/z = 262.31. Common fragments would include the loss of the Boc group ([M-100]⁺) or the tert-butyl group ([M-57]⁺). |

Synthesis and Purification: A Practical Approach

The most common and logical route to this compound is via a Williamson ether synthesis, a robust and well-understood reaction. This involves the coupling of a protected amino alcohol with an activated phenol or aryl halide.

// Nodes Start1 [label="4-Cyanophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Start2 [label="Boc-ethanolamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Add Strong Base\n(e.g., NaH, K₂CO₃)\nin Polar Aprotic Solvent (DMF, ACN)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Williamson Ether Synthesis\n(Heat, e.g., 60-80°C)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Quench, Extract with EtOAc)", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purification\n(Column Chromatography)", shape=parallelogram, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start1 -> Base; Start2 -> Base; Base -> Reaction [label="Forms Alkoxide"]; Reaction -> Workup; Workup -> Purify; Purify -> Product; } dot Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for similar etherification reactions.[9]

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-cyanophenol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation (The "Why"): Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Causality Note: A strong, non-nucleophilic base is required to fully deprotonate the phenol, which is a weak acid, to form the more nucleophilic phenoxide ion. Using a weaker base like K₂CO₃ is also common but may require higher temperatures and longer reaction times.

-

Nucleophilic Attack: After stirring for 30 minutes at 0 °C, add a solution of N-Boc-2-bromoethylamine (or a corresponding tosylate, 1.05 eq) in DMF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature and carefully quench by pouring it into ice-cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Core Reactivity: Harnessing the Orthogonal Handles

The synthetic power of this molecule comes from the ability to selectively manipulate its two primary functional groups: the Boc-protected amine and the nitrile.

The Boc-Protected Amine: A Gateway to Amide Linkages

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[10] Its key feature is its stability to a wide range of nucleophilic and basic conditions, yet its clean and efficient removal under acidic conditions.[11]

Mechanism of Acidic Boc Deprotection

The deprotection is a straightforward carbamate hydrolysis that proceeds via a stable tert-butyl cation intermediate.[11][12]

// Nodes Start [label="{ Boc-Protected Amine | R-NH-C(=O)O-tBu}", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="{ Protonation | R-NH-C(=O+)H-O-tBu}", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="{ Cleavage | {Carbamic Acid | R-NH-COOH} + {t-Butyl Cation | (CH₃)₃C⁺}}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decomp [label="{ Decarboxylation | {Free Amine | R-NH₂} + CO₂}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final [label="{ Final Product | R-NH₃⁺ X⁻}", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protonation [label=" H⁺ (TFA, HCl)"]; Protonation -> Cleavage [label=" Spontaneous"]; Cleavage:f0 -> Decomp:f0; Decomp:f0 -> Final [label=" H⁺ (from acid)"]; } dot Caption: Mechanism of the acid-catalyzed deprotection of a Boc-protected amine.

Detailed Experimental Protocol: Boc Deprotection

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add the acidic reagent. Common choices include:

-

Trifluoroacetic Acid (TFA): Add a 20-50% solution of TFA in DCM.

-

HCl in Dioxane: Add a 4M solution of HCl in 1,4-dioxane (2-10 eq).[13]

-

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-2 hours.[10] Monitor by TLC until the starting material is no longer visible.

-

Workup: Remove the solvent and excess acid in vacuo. The product is typically obtained as the corresponding amine salt (e.g., trifluoroacetate or hydrochloride). To obtain the free amine, the salt can be dissolved in water and basified with a mild base (e.g., NaHCO₃) before extracting with an organic solvent. Causality Note: Direct evaporation is often sufficient as the resulting amine salt is frequently used directly in subsequent coupling reactions (e.g., amide bond formation) without needing to be neutralized first.

The Benzonitrile Group: A Versatile Chemical Handle

The nitrile group is a robust and highly versatile functional group.[14][15] It can be transformed into other key functionalities or used directly as a pharmacophore.

-

Reduction to a Primary Amine: The nitrile can be readily reduced to a primary benzylamine derivative using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst). This unmasks a new nucleophilic site for further elaboration.

-

Hydrolysis to a Carboxylic Acid: Under strong acidic or basic conditions with heating, the nitrile can be hydrolyzed to the corresponding benzoic acid derivative. This converts an electrophilic carbon into a nucleophilic carboxylate (after deprotonation), completely altering the molecule's electronic properties and providing a handle for ester or amide formation.

-

Role as a Pharmacophore: In medicinal chemistry, the nitrile group is often used as a bioisostere for a carbonyl group, acting as a potent hydrogen bond acceptor in ligand-receptor interactions.[5] Its linear geometry and electronic properties can be crucial for achieving high binding affinity.

Applications in Drug Discovery: The Linker Concept

The true power of this compound is realized when its orthogonal functionalities are used to link different molecular fragments, a key strategy in modern drug design.[16][17]

After Boc deprotection, the resulting primary amine is a perfect nucleophile for coupling with an electrophilic partner (e.g., an activated carboxylic acid) to form a stable amide bond. Similarly, the nitrile can be transformed and then coupled to a second partner. This allows the molecule to act as a bridge, connecting, for example:

-

A warhead that binds to a target protein.

-

A ligand that recruits another protein (as in PROTACs).

-

A solubility-enhancing tag.

The ethyloxy chain provides conformational flexibility, which is often critical for allowing the two linked moieties to adopt the optimal orientation for their biological function.

Safety and Handling

While a specific MSDS for this compound is not widely published, its constituent functional groups (benzonitrile, carbamate) warrant careful handling.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18]

-

Toxicity: Nitrile-containing compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[18] They may release hydrogen cyanide upon decomposition or under strong acidic conditions.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.[18]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its well-defined and orthogonally reactive functional groups provide a reliable platform for building molecular complexity. The stability of the Boc group, coupled with the versatile chemistry of the nitrile function, makes it an exceptionally valuable building block, particularly for constructing linker-based molecules in the pursuit of novel therapeutics. Understanding the causality behind its synthesis and reactivity allows researchers to fully exploit its potential in accelerating drug discovery and development programs.

References

-

Title: 4-Boc-aminomethyl-benzonitrile | C13H16N2O2 | CID 10799583 Source: PubChem URL: [Link]

-

Title: this compound, min 98%, 1 gram Source: CP Lab Safety URL: [Link]

-

Title: Deprotection of N-Boc group present in amino acids and other derivatives Source: ResearchGate URL: [Link]

-

Title: The Versatility of Benzonitrile Derivatives in Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]

-

Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit r/Chempros URL: [Link]

-

Title: Boc Deprotection Mechanism | Organic Chemistry Source: YouTube URL: [Link]

-

Title: 2-PHENYLBUTYRONITRILE Source: Organic Syntheses URL: [Link]

-

Title: A New Way of Creating the Building Blocks of Drugs Source: Technology Networks URL: [Link]

-

Title: MSDS of 4-aMino-3-methoxy-benzonitrile Source: Capot Chemical URL: [Link]

-

Title: Benzonitrile - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The chemical structure of some biologically important benzonitrile derivatives. Source: ResearchGate URL: [Link]

- Title: Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates Source: Google Patents URL

-

Title: BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery Source: BioSpace URL: [Link]

-

Title: Benzonitrile, 4-amino- Source: NIST WebBook URL: [Link]

-

Title: Catalytic approaches to benzonitrile synthesis. Source: ResearchGate URL: [Link]

-

Title: Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces Source: MedCrave online URL: [Link]

-

Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Source: PMC - NIH URL: [Link]

-

Title: L-PHENYLALANINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]- Source: Organic Syntheses URL: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. calpaclab.com [calpaclab.com]

- 3. biospace.com [biospace.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents [patents.google.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. reddit.com [reddit.com]

- 14. nbinno.com [nbinno.com]

- 15. Benzonitrile - Wikipedia [en.wikipedia.org]

- 16. A New Way of Creating the Building Blocks of Drugs | Technology Networks [technologynetworks.com]

- 17. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]

- 18. fishersci.com [fishersci.com]

Introduction: The Benzonitrile Moiety as a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide to the Applications of Benzonitrile Derivatives in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The benzonitrile scaffold is a quintessential example of such a framework.[1] Characterized by a cyano (-C≡N) group attached to a benzene ring, this simple aromatic nitrile possesses a unique combination of physicochemical properties that make it an invaluable building block for drug design.[1][2] The nitrile group is highly electron-withdrawing, which modulates the electronic properties of the aromatic ring, and its linear geometry and compact size allow it to fit into constrained active sites.[3]

The true power of the benzonitrile moiety lies in its multifaceted roles. It can act as a potent hydrogen bond acceptor, form critical polar and π-π stacking interactions with protein targets, and serve as a bioisostere for other functional groups like carbonyls or halogens.[3][4] Furthermore, introducing a nitrile group can block metabolically vulnerable sites, enhancing the pharmacokinetic profile of a drug candidate by improving metabolic stability and bioavailability.[3][4] This guide provides a comprehensive overview of the diverse applications of benzonitrile derivatives across key therapeutic areas, delving into their mechanisms of action, showcasing exemplary compounds, and providing practical experimental protocols for their evaluation.

Part 1: Benzonitrile Derivatives in Modern Oncology

The fight against cancer has been significantly advanced by the development of targeted therapies. Benzonitrile derivatives have emerged as a cornerstone in this effort, forming the core of numerous agents that inhibit key oncogenic pathways.

Enzyme Inhibition: A Primary Anticancer Strategy

Many cancers are driven by the dysregulation of specific enzymes. Benzonitrile-containing molecules have proven exceptionally effective as inhibitors, particularly for kinases and aromatase.

Aromatase Inhibitors: Hormone-responsive breast cancer is critically dependent on estrogen for growth. Aromatase (cytochrome P450 19A1) is the key enzyme responsible for the final step of estrogen biosynthesis.[5] Benzonitrile derivatives like Letrozole and Anastrozole are potent non-steroidal aromatase inhibitors.[5][6] The nitrile group is essential for their activity, believed to mimic the carbonyl group of the natural substrate, androstenedione, by acting as a hydrogen bond acceptor within the enzyme's active site.[6] By competitively inhibiting aromatase, these drugs drastically reduce circulating estrogen levels, thereby starving estrogen-dependent tumors.[5]

Kinase Inhibitors: Protein kinases are a major class of drug targets in oncology due to their frequent mutation and overactivation in cancer cells.[7] Benzonitrile derivatives are integral to many kinase inhibitors, where they often bind to the ATP-binding site.[7] The nitrile group can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the adenine core of ATP and blocking the enzyme's activity.[7] This inhibition halts downstream signaling pathways that control cell proliferation and survival.[7] For example, 2,4-Difluoro-5-Nitrobenzonitrile is a key intermediate in synthesizing inhibitors for enzymes like Tankyrase, which is implicated in tumorigenesis.[8][9]

Caption: Benzonitrile kinase inhibitors block ATP binding, halting cancer signaling.

Disrupting Protein-Protein Interactions & Cytoskeletal Dynamics

Beyond enzyme inhibition, benzonitrile scaffolds are used to disrupt other cellular processes vital for cancer progression.